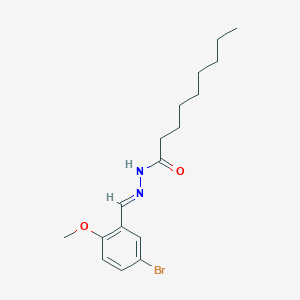
N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide
Overview
Description
The compound is a derivative of 2,4-dinitrophenylhydrazine , which is a red to orange solid and is a substituted hydrazine . It’s used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N’-(2,4-dinitrophenyl)-2-fluorobenzohydrazide have been synthesized and characterized by NMR and IR spectroscopy . Another related compound, N-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine, was synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction and compared with density functional methods with a 6-31G basis set .Chemical Reactions Analysis
2,4-Dinitrophenylhydrazine, a related compound, is known to react with aldehydes and ketones to form yellow, orange, or reddish-orange precipitates .Physical And Chemical Properties Analysis
2,4-Dinitrodiphenylamine, a related compound, has a density of 1.4±0.1 g/cm3, a boiling point of 413.8±35.0 °C at 760 mmHg, and exhibits significant nonlinear pharmacokinetics .Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for this compound were not found, research into similar compounds and their potential applications continues . For example, Schiff bases, which are similar to hydrazones, have been studied for their potential uses in coordination chemistry, electrochemical behavior, and biological field .
properties
IUPAC Name |
N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-9-6-10(2)15(11(3)7-9)26(24,25)17-16-13-5-4-12(18(20)21)8-14(13)19(22)23/h4-8,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTGHWVSTDNPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B3864261.png)

![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3864281.png)
![2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B3864284.png)

![2-(benzylthio)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3864310.png)


![N'-(3-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3864332.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3864343.png)

![N'-[1-(2-pyridinyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3864350.png)
